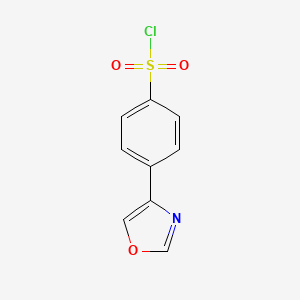
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
Numéro de catalogue B1393795
Poids moléculaire: 243.67 g/mol
Clé InChI: UIPQZZJYCHEWEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08383641B2
Procedure details


A solution of 2-bromo-1-phenyl-ethanone (40 g, 201 mmol) and ammonium formiate (44.35 g, 703 mmol) in formic acid (75 ml) was heated to reflux for 2 h. The reaction mixture was evaporated under reduced pressure, and the residue was added to water, which was extracted three times with dichloromethane. The crude product was purified by silica gel chromatography using ethyl acetate/heptane (0:10; 1:9) as eluent. At 0° C., 4-pPhenyloxazole (3 g, 20.67 mmol) was added slowly to 24.08 g of chlorosulfonic acid (206.67 mmol). The reaction mixture was stirred for 20 min at 0-5° C. and then warmed to room temperature, and finally stirred at 45° C. for 2 h. The reaction mixture was then added cautiously (!) to ice water. The precipitate was filtered, washed with water and dried in a vacuum oven at 30° C. to give the title compound (4.3 g, 76.8%).




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
76.8%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:11]([O-:13])=O.[NH4+:14].[Cl:15][S:16]([OH:19])(=O)=[O:17]>C(O)=O>[O:13]1[CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([S:16]([Cl:15])(=[O:19])=[O:17])=[CH:7][CH:6]=2)[N:14]=[CH:11]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
44.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
24.08 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 20 min at 0-5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was added to water, which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted three times with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
finally stirred at 45° C. for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 30° C.
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=NC(=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 76.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 8.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
